3-chloro-4-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
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Overview
Description
3-Chloro-4-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including chloro, fluoro, methoxy, morpholino, and sulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazine ring. One common approach is to react cyanuric chloride with morpholine to form a morpholino-substituted triazine intermediate
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, large-scale batch reactors, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chloro and fluoro groups can be oxidized under specific conditions.
Reduction: : The compound can be reduced to remove the chloro and fluoro groups.
Substitution: : The methoxy and morpholino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of chloro and fluoro derivatives.
Reduction: : Formation of hydrochloro and hydrofluoro derivatives.
Substitution: : Formation of various substituted triazines and benzenesulfonamides.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Studied for its potential use in drug development, particularly in the treatment of diseases such as cancer and infections.
Industry: : Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other triazines, benzenesulfonamides, or compounds with similar halogen substituents. the presence of the morpholino group and the specific arrangement of the chloro and fluoro groups set this compound apart.
List of Similar Compounds
4-Chloro-3-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
3-Chloro-4-fluoro-N-((4-methoxy-6-piperidino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
3-Chloro-4-fluoro-N-((4-methoxy-6-ethyl-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN5O4S/c1-25-15-20-13(19-14(21-15)22-4-6-26-7-5-22)9-18-27(23,24)10-2-3-12(17)11(16)8-10/h2-3,8,18H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZRURJSLLXKCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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